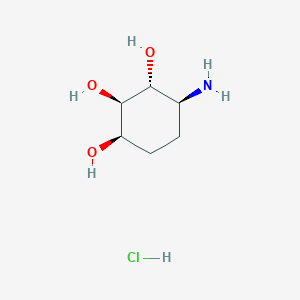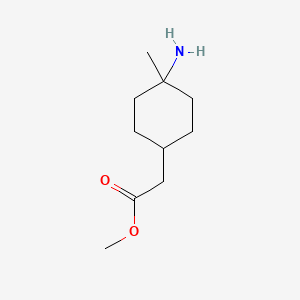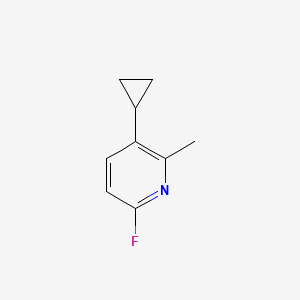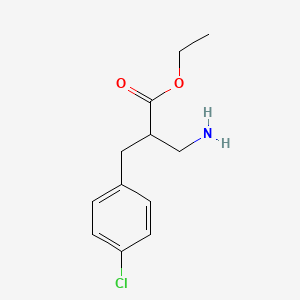![molecular formula C4H5ClNO3PS B13514336 [(2-Chloro-1,3-thiazol-4-yl)methyl]phosphonicacid](/img/structure/B13514336.png)
[(2-Chloro-1,3-thiazol-4-yl)methyl]phosphonicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2-Chloro-1,3-thiazol-4-yl)methyl]phosphonic acid is a compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Chloro-1,3-thiazol-4-yl)methyl]phosphonic acid typically involves the reaction of 2-chloro-1,3-thiazole with a phosphonic acid derivative. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The specific details of the synthetic route can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production methods for [(2-Chloro-1,3-thiazol-4-yl)methyl]phosphonic acid are designed to maximize yield and efficiency. These methods often involve large-scale reactions in reactors with precise control over temperature, pressure, and reaction time. The use of catalysts and optimized reaction conditions can further enhance the production process .
化学反应分析
Types of Reactions
[(2-Chloro-1,3-thiazol-4-yl)methyl]phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorine atom in the thiazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or water .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazole derivatives .
科学研究应用
[(2-Chloro-1,3-thiazol-4-yl)methyl]phosphonic acid has several scientific research applications:
作用机制
The mechanism of action of [(2-Chloro-1,3-thiazol-4-yl)methyl]phosphonic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes or antifungal activity by disrupting fungal cell membranes .
相似化合物的比较
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
[(2-Chloro-1,3-thiazol-4-yl)methyl]phosphonic acid is unique due to its specific combination of a thiazole ring and a phosphonic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
分子式 |
C4H5ClNO3PS |
|---|---|
分子量 |
213.58 g/mol |
IUPAC 名称 |
(2-chloro-1,3-thiazol-4-yl)methylphosphonic acid |
InChI |
InChI=1S/C4H5ClNO3PS/c5-4-6-3(2-11-4)1-10(7,8)9/h2H,1H2,(H2,7,8,9) |
InChI 键 |
RYWNODIOIPSERS-UHFFFAOYSA-N |
规范 SMILES |
C1=C(N=C(S1)Cl)CP(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-({[(Tert-butoxy)carbonyl]amino}methyl)naphthalene-1-carboxylicacid](/img/structure/B13514286.png)

![2-(9-Chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)acetaldehyde](/img/structure/B13514302.png)




![(Cyclobutylmethyl)[(2-fluoro-5-methylphenyl)methyl]amine](/img/structure/B13514337.png)


![5-bromo-1-isopropyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13514351.png)
